Product packaging for 3,5-Dichloro-4-(methoxymethyl)pyridine(Cat. No.:CAS No. 2379321-54-5)

3,5-Dichloro-4-(methoxymethyl)pyridine

Cat. No.: B6322271
CAS No.: 2379321-54-5
M. Wt: 192.04 g/mol
InChI Key: YJELZWKKQMLCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-4-(methoxymethyl)pyridine (CAS 2379321-54-5) is a chemical compound with the molecular formula C 7 H 7 Cl 2 NO and a molecular weight of 192.04 g/mol . It is offered as a high-purity material for research and development purposes. This pyridine derivative is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Pyridine derivatives with specific substitution patterns, particularly those containing halogens and alkoxy groups, are of significant interest in industrial chemistry as key synthetic intermediates . They are frequently employed in the construction of more complex molecules for various applications. The presence of both chloro and methoxymethyl substituents on the pyridine ring makes this compound a versatile building block for further chemical exploration, including cross-coupling reactions and functional group transformations. Researchers can utilize this intermediate in the synthesis of potential candidates for new agrochemicals or pharmaceuticals, where such core structures are known to impart valuable biological properties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7Cl2NO B6322271 3,5-Dichloro-4-(methoxymethyl)pyridine CAS No. 2379321-54-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-4-(methoxymethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-11-4-5-6(8)2-10-3-7(5)9/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJELZWKKQMLCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=NC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of 3,5 Dichloro 4 Methoxymethyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for pyridines, particularly those bearing halogen substituents. youtube.comstackexchange.com The electron-withdrawing nature of the ring nitrogen atom facilitates nucleophilic attack, especially at the positions ortho and para to it (C-2, C-4, and C-6). stackexchange.comyoutube.com

In 3,5-dichloro-4-(methoxymethyl)pyridine, the chlorine atoms are situated at the C-3 and C-5 positions. Generally, nucleophilic attack on halopyridines is most favorable at the C-2 and C-4 positions due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate through resonance. stackexchange.comvaia.com Attack at the C-3 and C-5 positions is typically less favored.

However, the reactivity can be influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles can displace the chlorine atoms at the C-3 and C-5 positions, although potentially requiring more forcing conditions compared to substitution at the C-2 or C-4 positions. For instance, reactions with various amines and alkoxides can lead to the substitution of one or both chlorine atoms. researchgate.netnih.gov The kinetics of such reactions are dependent on the nucleophilicity of the attacking species and the temperature. researchgate.net

Table 1: Reactivity of Dichloropyridines with Nucleophiles

Nucleophile Position of Attack Reaction Conditions Product Type
Amines C-3/C-5 Elevated Temperatures Aminopyridine
Alkoxides C-3/C-5 Varies Alkoxypyridine
Thiolates C-3/C-5 Varies Thioether

This table provides a generalized overview of potential reactions.

The methoxymethyl group at the C-4 position exerts a significant electronic and steric influence on SNAr reactions. Electronically, the methoxymethyl group is generally considered to be weakly electron-donating or electron-neutral. This can subtly modulate the electron density of the pyridine (B92270) ring, potentially affecting the rates of nucleophilic attack.

Quantum mechanical analyses on substituted dichloropyrimidines have shown that substituents can significantly alter the Lowest Unoccupied Molecular Orbital (LUMO) distribution, which in turn dictates the preferred site of nucleophilic attack. wuxiapptec.com While direct studies on this compound are not prevalent, analogies can be drawn. An electron-donating group can influence the relative energies of the transition states for attack at different positions. wuxiapptec.com The steric bulk of the methoxymethyl group can also hinder the approach of nucleophiles to the adjacent C-3 and C-5 positions, thereby influencing the kinetics of the reaction.

Ipso-substitution, the replacement of a substituent other than hydrogen, is the primary pathway for the reaction of nucleophiles with this compound, where the chlorine atoms are the leaving groups. The mechanism follows the typical SNAr pathway involving the formation of a Meisenheimer complex. researchgate.net The stability of this intermediate is a key factor in determining the reaction's feasibility. The rate-determining step is usually the initial attack of the nucleophile to form this high-energy intermediate, which temporarily disrupts the aromaticity of the pyridine ring. youtube.comstackexchange.com

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halogenated heterocycles. youtube.comyoutube.com

The chlorine atoms at the C-3 and C-5 positions of this compound are suitable handles for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs the dichloropyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgdntb.gov.ua It is a versatile method for creating aryl-aryl or aryl-alkyl bonds. researchgate.net The reaction has been successfully applied to various dichloropyridines, allowing for the synthesis of mono- or diarylated products. nih.govresearchgate.netnih.gov The choice of ligands for the palladium catalyst can be crucial for achieving high efficiency and selectivity. nih.gov

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. organic-chemistry.orgwikipedia.orglibretexts.org It is known for its tolerance of a wide range of functional groups. libretexts.org Similar to other cross-coupling reactions, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Negishi Coupling: This reaction employs an organozinc reagent and is notable for its high reactivity and the ability to form C(sp²)–C(sp³) bonds. wikipedia.orgorgsyn.org The chemoselectivity of Negishi coupling can be high, allowing for selective reaction at one halogen site in the presence of others. orgsyn.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Organometallic Reagent Key Features
Suzuki-Miyaura Organoboron Mild conditions, commercially available reagents. libretexts.org
Stille Organotin High functional group tolerance. wikipedia.orglibretexts.org
Negishi Organozinc High reactivity, good for C(sp²)–C(sp³) bonds. wikipedia.org

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide. This methodology can be applied to this compound to synthesize carboxylic acid derivatives such as esters and amides. researchgate.net The reaction typically involves the palladium-catalyzed coupling of the aryl halide with carbon monoxide and an alcohol or an amine. mdpi.com

For example, reacting this compound with an alcohol in the presence of a palladium catalyst and carbon monoxide would yield the corresponding mono- or diester. Similarly, using an amine as the nucleophile would lead to the formation of amides. researchgate.net These reactions provide a direct route to important functional groups and have been used in the synthesis of complex molecules. nih.gov

C-H Activation and Functionalization Mediated by Transition Metals

The direct functionalization of C–H bonds on pyridine rings is a powerful strategy for molecular diversification. beilstein-journals.orgillinois.edunih.gov For this compound, the primary sites for C-H activation are the C-2 and C-6 positions. However, the electron-deficient nature of the pyridine ring, exacerbated by the two chlorine atoms, generally renders these C-H bonds less reactive towards electrophilic attack. beilstein-journals.org Transition metal catalysis offers a solution to overcome this challenge.

Rhodium-catalyzed reactions have shown significant promise for the C-H functionalization of pyridines. nih.govacs.orgnih.govescholarship.org These reactions often proceed via chelation-assisted pathways, where a directing group on the substrate coordinates to the metal center, bringing the catalyst into proximity of the target C-H bond. While this compound lacks a classical directing group, the pyridine nitrogen itself can coordinate to the metal. Rhodium(III) catalysts, for instance, are known to catalyze the C-H activation of pyridine backbones for annulation reactions with alkynes. acs.org

Iridium-catalyzed C-H borylation represents another important class of transformations. illinois.edudigitellinc.comrsc.orgnih.govnih.gov This methodology allows for the introduction of a versatile boronic ester group, which can then participate in a wide array of subsequent cross-coupling reactions. The regioselectivity of iridium-catalyzed borylation is often governed by steric factors, which would favor functionalization at the less hindered C-2 and C-6 positions of the target molecule. nih.gov However, the pyridine nitrogen can act as a catalyst inhibitor by coordinating to the iridium center. rsc.orgnih.gov This inhibitory effect can sometimes be overcome by the presence of substituents on the ring that modulate its electronic properties or by using specific ligand systems. rsc.orgnih.gov

Palladium-catalyzed C-H arylation is a well-established method for forming C-C bonds. researchgate.netnih.govmdpi.comrsc.orgnih.gov While direct C-H arylation of pyridines can be challenging, methods have been developed that show regioselectivity for the C-3 position. researchgate.net For this compound, arylation would likely occur at the C-2 or C-6 positions, given the steric and electronic influences of the existing substituents.

Catalyst SystemPotential TransformationRegioselectivity
Rhodium(III) ComplexesAnnulation with alkynesC-2, C-6
Iridium/BipyridineBorylationC-2, C-6
Palladium(OAc)₂ArylationC-2, C-6

Reactions Involving the Methoxymethyl Moiety

The methoxymethyl group at the C-4 position is a key site for chemical modification, offering opportunities for deprotection, oxidation, reduction, and further derivatization.

Selective Cleavage and Deprotection Strategies of the Methoxy Ether

Mild and chemoselective deprotection can be achieved using a combination of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl. rsc.org This system is effective for aromatic MOM ethers and can proceed under non-acidic conditions, which would be advantageous for substrates sensitive to acid. Another efficient method involves the use of zinc bromide (ZnBr₂) and n-propanethiol (n-PrSH), which can rapidly cleave MOM ethers with high selectivity. researchgate.net For acid-stable substrates, p-toluenesulfonic acid (pTSA) under solvent-free conditions provides an environmentally friendly option. eurekaselect.com

Reagent SystemConditionsKey Advantages
TMSOTf / 2,2'-bipyridylCH₃CN, 0 °C to RTMild, non-acidic, high chemoselectivity rsc.org
ZnBr₂ / n-PrSHCH₂Cl₂, RTRapid, high yield, selective researchgate.net
p-Toluenesulfonic acid (pTSA)Solvent-free, RTEnvironmentally friendly, simple work-up eurekaselect.com

Oxidation and Reduction Chemistry of the Methoxymethyl Group

The benzylic-like nature of the methoxymethyl group makes it susceptible to both oxidation and reduction.

Oxidation: The methylene (B1212753) group of the methoxymethyl moiety can be oxidized to a carbonyl group, yielding the corresponding aldehyde or carboxylic acid. Benzylic C-H oxidation is a fundamental transformation in organic synthesis. mdpi.comresearchgate.netlibretexts.orgacs.org Catalytic systems based on copper or ruthenium have been shown to effectively oxidize alkylarenes to ketones using oxidants like tert-butyl hydroperoxide. mdpi.com Similarly, palladium catalysts in the presence of pyridine can mediate the aerobic oxidation of benzylic alcohols to aldehydes. nih.gov Applying these principles, the methoxymethyl group could potentially be oxidized to a formate (B1220265) ester, which would likely be unstable and hydrolyze to the corresponding aldehyde, 3,5-dichloro-4-formylpyridine. More aggressive oxidation, for instance with hot acidic potassium permanganate, would likely lead to the formation of 3,5-dichloropyridine-4-carboxylic acid. libretexts.org The selective oxidation of benzyl (B1604629) ethers to esters has also been reported using copper-based catalysts with co-oxidants. nih.gov

Reduction: The methoxymethyl group can also undergo reductive cleavage. Catalytic hydrogenation using a palladium catalyst is a common method for the cleavage of benzylic ethers. wordpress.com This would transform the methoxymethyl group into a methyl group, affording 3,5-dichloro-4-methylpyridine. This reaction proceeds via hydrogenolysis of the C-O bond. Care must be taken as the chloro-substituents on the pyridine ring could also be susceptible to reduction under certain hydrogenation conditions.

TransformationReagent/CatalystPotential Product
OxidationCuCl₂/TBHP or KMnO₄3,5-Dichloro-4-formylpyridine or 3,5-Dichloropyridine-4-carboxylic acid
ReductionH₂ / Pd/C3,5-Dichloro-4-methylpyridine

Potential for Side-Chain Derivatization or Cyclization Reactions

The methoxymethyl group and its derivatives can participate in reactions to build more complex structures. For instance, conversion of the methoxymethyl group to a bromomethyl group via treatment with a brominating agent like HBr or PBr₃ would furnish a reactive electrophile. This 4-(bromomethyl)-3,5-dichloropyridine (B1291667) could then undergo nucleophilic substitution reactions to introduce a wide variety of functional groups.

Furthermore, the presence of a reactive side chain opens up possibilities for intramolecular cyclization reactions. core.ac.ukresearchgate.netnih.govbeilstein-journals.orgmdpi.com For example, if a nucleophilic center is introduced at a suitable position on a substituent attached to the methylene carbon, intramolecular cyclization could lead to the formation of fused ring systems. Radical cyclizations are also a powerful tool in heterocyclic chemistry. nih.govbeilstein-journals.org Generation of a radical at the benzylic position of the side chain could initiate an intramolecular cyclization onto an appropriately positioned unsaturated bond.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally disfavored due to its electron-deficient nature. The two chlorine atoms further deactivate the ring towards electrophilic attack. However, under forcing conditions or with activation of the pyridine ring, SEAr can occur.

The directing effects of the substituents are crucial in determining the position of substitution. The chloro groups are deactivating but ortho, para-directing. The methoxymethyl group is weakly activating and ortho, para-directing. In this case, the positions ortho and para to the methoxymethyl group are C-3 and C-5, which are already substituted. The positions ortho and para to the C-3 chlorine are C-2, C-4, and C-5. The positions ortho and para to the C-5 chlorine are C-4 and C-6. The only available positions are C-2 and C-6.

A common strategy to enhance the reactivity of pyridines towards electrophiles is through the formation of the corresponding N-oxide. researchgate.netnih.govyoutube.com The N-oxide is more electron-rich than the parent pyridine and can undergo electrophilic substitution more readily. For example, halogenation of pyridine N-oxides can provide access to 2-halo-substituted pyridines. nih.gov Nitration of 3,5-dichloropyridine (B137275) N-oxide has been reported to occur, demonstrating the feasibility of electrophilic substitution on this ring system. researchgate.net Subsequent deoxygenation of the N-oxide would then yield the substituted pyridine.

ReactionReagentsExpected Product Position
Nitration (on N-oxide)HNO₃/H₂SO₄C-2 or C-6
Halogenation (on N-oxide)X₂ / Lewis AcidC-2 or C-6

Radical Reactions and Other Advanced Transformations

Radical reactions offer a complementary approach to functionalize the electron-deficient pyridine ring.

The Minisci reaction is a powerful method for the direct alkylation of heteroaromatics. wikipedia.orgnih.govnih.govprinceton.edursc.org This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated pyridine ring. The reaction typically shows a preference for the C-2 and C-6 positions. Therefore, treatment of this compound under Minisci conditions with a suitable radical precursor (e.g., from a carboxylic acid) would be expected to yield the 2-alkylated product.

Radical bromination at the benzylic position of the methoxymethyl group is another plausible transformation. daneshyari.comnih.govgoogle.comsci-hub.segoogle.com Using reagents like N-bromosuccinimide (NBS) with a radical initiator such as AIBN or benzoyl peroxide can selectively introduce a bromine atom at the methylene position. google.comsci-hub.se This would generate 1-bromo-1-methoxy-4-(3,5-dichloropyridin-4-yl)methane, a versatile intermediate for further functionalization.

Reaction TypeReagentsPotential Outcome
Minisci AlkylationR-COOH, AgNO₃, (NH₄)₂S₂O₈Alkylation at C-2 or C-6 position
Radical BrominationNBS, AIBNBromination of the methoxymethyl side chain

Applications As a Synthetic Intermediate in Organic Synthesis

Precursor for Pharmacologically Relevant Scaffolds (general, excluding clinical data)

The pyridine (B92270) ring is a privileged scaffold in drug design, appearing in a vast number of therapeutic agents. nih.govnih.gov The specific substitution pattern of 3,5-dichloro-4-(methoxymethyl)pyridine makes it an attractive starting point for developing new pharmacologically active molecules.

A new chemical entity (NCE) is a molecule developed during the drug discovery process that has not been previously authorized for marketing. researchgate.net The design of NCEs often relies on established molecular frameworks known to interact with biological targets. The dichloropyridine scaffold is one such framework.

A notable example involves N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591) and its metabolite, N-(3,5-dichloro-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 365351). nih.gov Both of these compounds, which feature the 3,5-dichloropyridine (B137275) core, have been identified as potent and selective inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in inflammatory pathways. nih.gov The discovery of these molecules highlights the utility of the dichloropyridine framework in designing targeted inhibitors for pharmacologically relevant proteins. Computational de novo design methods, which use machine learning to generate novel molecules with desired properties, can leverage such frameworks to create libraries of potential new drugs. nih.gov

Understanding how a ligand binds to its receptor is fundamental to drug development. This is often explored through structure-activity relationship (SAR) studies, where systematic structural modifications are made to a lead compound to map its interaction with the target. researchgate.net The this compound scaffold is well-suited for such studies.

Conceptual modifications could include:

Varying the 4-position substituent : The methoxymethyl group can be replaced with other ethers, alkyl chains, or functional groups to probe the size and nature of the binding pocket.

Modifying the chlorine atoms : Replacing one or both chlorine atoms with other halogens (e.g., fluorine, bromine) or small alkyl groups would alter the electronic profile and steric bulk of the molecule, influencing binding affinity and selectivity.

N-oxidation : As seen in the case of the PDE4 inhibitor SCH 351591, oxidation of the pyridine nitrogen to an N-oxide can significantly impact the compound's properties and interactions. nih.gov

These modifications allow researchers to fine-tune the molecule's properties to optimize its fit and interaction with a biological target, a key step in rational drug design. nih.gov

Development of Agrochemicals and Related Specialty Chemicals (general, excluding dosage/safety)

Pyridine and its derivatives are foundational to the modern agrochemical industry, forming the "chip" for a wide range of highly effective pesticides. agropages.com Chlorinated and fluorinated methylpyridines are particularly valuable intermediates. agropages.com

The structure of this compound is closely related to key intermediates used in the synthesis of major agrochemicals. As mentioned previously, 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is the main intermediate for the herbicide imazamox, which belongs to the imidazolinone class of acetolactate synthase inhibitors. google.comchemicalbook.com The industrial synthesis chain for many pesticides relies on the chlorination of methylpyridines. agropages.com For instance, 3-methylpyridine (B133936) is chlorinated to 2-chloro-5-methylpyridine, which is a precursor for the insecticides imidacloprid (B1192907) and acetamiprid. agropages.com

Given these established industrial pathways, this compound represents a potentially valuable, though more complex, building block. Its inherent dichlorination could offer alternative synthetic routes or be leveraged for the creation of new agrochemicals with different activity spectra. The pyridine pesticide market is a major area of innovation, with these compounds being favored for their high efficiency and better environmental compatibility compared to older generations of pesticides. agropages.com

The table below lists some agrochemicals and key intermediates derived from the pyridine industrial chain.

Compound TypeExample(s)Role/ClassRelated Intermediate(s)
HerbicideImazamoxImidazolinone5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid
InsecticideImidacloprid, AcetamipridNeonicotinoid2-Chloro-5-chloromethylpyridine (CCMP)
FungicideFluazinamPyridinamine2-Amino-3-chloro-5-trifluoromethyl pyridine (ACTF)

Table 2: Examples of pyridine-based agrochemicals and their intermediates. google.comchemicalbook.comagropages.com

Role in Material Science Applications

Currently, the role of this compound in material science appears to be an emergent area with limited specific research. However, related pyridine-containing compounds are noted for their potential use as monomers for polymers or as ligands in the development of materials like Covalent Organic Frameworks (COFs) and other electronic or optical materials. bldpharm.com The pyridine moiety itself is a key component in various functional materials, and the specific substituents on this compound could potentially be leveraged to tune the electronic or physical properties of resulting materials. bldpharm.com Further research is required to explore and establish its utility in this field.

Computational and Spectroscopic Investigation Methodologies for this compound

Following a comprehensive search of scientific literature and chemical databases, detailed experimental and computational data for the specific compound this compound (CAS No. 2379321-54-5) is not sufficiently available in the public domain to fulfill the requirements of the requested article. While the compound is listed by several chemical suppliers, indicating its synthesis and commercial availability navimro.com, published research containing in-depth analysis for each of the specified spectroscopic and crystallographic methodologies could not be located.

Therefore, it is not possible to provide the detailed research findings and data tables for the following sections as requested:

Computational and Spectroscopic Investigation Methodologies for 3,5 Dichloro 4 Methoxymethyl Pyridine

Advanced Spectroscopic Characterization Techniques

Single Crystal X-ray Diffraction for Solid-State Structure Determination and Intermolecular Interactions

To maintain scientific accuracy and adhere to the strict content inclusions, this article cannot be generated without the specific data for 3,5-Dichloro-4-(methoxymethyl)pyridine. Using data from analogous or related compounds would not meet the requirements of focusing solely on the target molecule.

Future Research Directions and Outlook for 3,5 Dichloro 4 Methoxymethyl Pyridine

Development of Highly Efficient and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of processes that are not only efficient but also environmentally benign. For 3,5-Dichloro-4-(methoxymethyl)pyridine, a key research direction will be the move away from traditional, often harsh, synthetic methods towards more sustainable alternatives. Current industrial syntheses for related halogenated pyridines can involve high temperatures and stoichiometric use of aggressive halogenating agents. nih.gov Future research should focus on catalytic approaches that minimize waste and energy consumption.

Key research objectives include:

Catalytic Chlorination: Investigating novel catalysts for the selective dichlorination of pyridine (B92270) precursors under milder conditions.

Green Solvents: Replacing conventional volatile organic compounds with greener alternatives like ionic liquids, supercritical fluids, or water-based systems.

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from reactants into the final product, a core principle of green chemistry.

A comparative look at traditional versus potential sustainable approaches is summarized below.

FeatureTraditional Synthesis (Inferred)Future Sustainable Synthesis (Proposed)
Reagents Stoichiometric chlorinating agents (e.g., Cl2, SO2Cl2)Catalytic systems, potentially using greener chlorine sources
Solvents Chlorinated hydrocarbons, Aprotic polar solventsSupercritical CO2, Bio-derived solvents, Water
Energy Input Often requires high temperatures and pressuresLower energy input via catalysis, microwave, or flow processing
Waste Profile Significant generation of inorganic salts and acidic wasteReduced waste streams, potential for catalyst recycling

Exploration of Novel Catalytic Transformations for Diverse Derivatization

The two chlorine atoms on the pyridine ring are prime handles for derivatization, primarily through cross-coupling reactions. While foundational methods are established, future research will undoubtedly focus on expanding the toolbox of catalytic transformations to access a wider diversity of structures. The development of novel catalysts that can selectively functionalize one or both chlorine atoms, or activate the C-H bonds of the pyridine ring, will be a significant area of investigation.

Future avenues for exploration include:

Selective Cross-Coupling: Developing catalytic systems (e.g., using Palladium, Nickel, or Copper) that can differentiate between the two chlorine atoms, allowing for sequential and site-selective introduction of different functional groups.

C-H Activation: Exploring modern C-H activation strategies to directly functionalize the available C-H position on the pyridine ring, bypassing the need for pre-functionalized starting materials.

Photoredox Catalysis: Utilizing light-driven catalytic cycles to enable novel transformations that are inaccessible through traditional thermal methods, offering mild conditions and unique reactivity patterns. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for seamless integration into automated systems. researchgate.net The synthesis of pyridine derivatives has been shown to be amenable to flow processing, often leading to significantly reduced reaction times and improved yields. beilstein-journals.orgrsc.orgmdpi.com

Future work in this domain should target:

End-to-End Flow Synthesis: Designing a fully continuous process for this compound, from starting materials to the purified product.

Automated Reaction Optimization: Coupling flow reactors with in-line analytics (e.g., HPLC, NMR) and machine learning algorithms to enable autonomous, real-time optimization of reaction conditions (temperature, pressure, residence time, stoichiometry). rsc.org

On-Demand Library Synthesis: Using automated flow platforms to rapidly generate a library of derivatives from the parent compound for high-throughput screening in drug discovery or materials science. This approach bridges the gap between synthesis and bioassay evaluation. uc.pt

ParameterBatch ProcessingFlow Chemistry
Scalability Challenging, often requires re-optimizationStraightforward by extending operation time
Safety Handling of large quantities of hazardous materialsSmall reaction volumes minimize risk
Process Control Limited control over temperature and mixing gradientsPrecise control over reaction parameters
Reaction Time Can range from hours to daysOften reduced to minutes
Automation Difficult to fully automateReadily integrated with automated systems

Application of Machine Learning and AI in Reaction Design and Prediction

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize how chemical synthesis is approached. beilstein-journals.org For this compound, machine learning (ML) models can be leveraged to accelerate research and development significantly.

Potential applications include:

Retrosynthesis and Pathway Design: Using AI tools to propose novel and efficient synthetic routes that may not be obvious to a human chemist.

Reaction Condition Prediction: Training deep learning models on large reaction databases to predict the optimal catalysts, solvents, and reagents for synthesizing the target molecule or its derivatives. beilstein-journals.org

Property Prediction: Employing ML models to predict the physicochemical, pharmacological, or material properties of virtual derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates. nih.govacs.org Recent studies have demonstrated the power of ML in discovering pyridine-based materials with enhanced properties. acs.org

Expanding the Scope of its Utility as a Versatile Synthetic Intermediate

The true value of a chemical building block lies in its ability to serve as a starting point for a multitude of more complex and valuable molecules. Dichlorinated pyridine scaffolds are key components in a range of agrochemical and pharmaceutical products. nih.gov By analogy, this compound is a platform molecule with significant untapped potential.

Future research should focus on demonstrating its utility by:

Synthesis of Analogue Libraries: Systematically replacing the chloro- and methoxymethyl groups with a diverse set of functionalities to create libraries of novel compounds.

Target-Oriented Synthesis: Using the compound as a key intermediate in the synthesis of biologically active targets or functional materials. Its structure could serve as a scaffold for kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or novel pesticides.

Derivatization of the Methoxymethyl Group: Beyond the reactivity of the chlorine atoms, the methoxymethyl substituent offers further opportunities for chemical modification, such as ether cleavage followed by re-functionalization, to introduce additional diversity.

Detailed Investigation of Structure-Reactivity Relationships within a Broader Analogue Series

A fundamental understanding of how molecular structure dictates chemical reactivity is crucial for rational design. A systematic study of the structure-reactivity relationships (SRRs) for a series of analogues of this compound would provide invaluable data for future synthetic planning. rsc.org

A dedicated research program could involve:

Synthesizing an Analogue Library: Creating a matrix of compounds by varying the electronic and steric nature of the substituents at the 4-position (e.g., -CH2OH, -CHF2, -CF3, -CHO) while retaining the 3,5-dichloro pattern. sigmaaldrich.com

Kinetic Studies: Quantitatively measuring the reaction rates for key transformations, such as nucleophilic aromatic substitution of the chlorine atoms, across the series of analogues.

Computational Modeling: Using quantum chemical calculations to correlate experimental reactivity data with calculated molecular properties (e.g., bond lengths, partial charges, orbital energies). This synergy between experiment and theory can elucidate the subtle electronic and steric effects that govern reactivity. nih.gov Such studies have proven fundamental in understanding the reactivity of complex natural products. nih.gov

This approach would enable chemists to predict the reactivity of new derivatives and to fine-tune the molecular structure to achieve a desired chemical outcome, accelerating the discovery of new molecules with tailored functions. nih.gov

Q & A

Q. What are the recommended synthetic routes for 3,5-dichloro-4-(methoxymethyl)pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented, analogous pyridine derivatives (e.g., 2-chloromethyl-4-methoxy-3,5-dimethylpyridine) suggest halogenation and methoxymethylation as key steps. For example, methoxymethyl groups can be introduced via nucleophilic substitution using methoxymethyl chloride under basic conditions (e.g., NaOH in water at 80°C) . Optimizing stoichiometry and temperature is critical to avoid side reactions (e.g., over-halogenation). Characterization via 1H^1H-NMR and LC-MS is recommended to confirm regioselectivity and purity.

Q. How does the methoxymethyl substituent affect the electronic and steric properties of the pyridine ring?

Q. What strategies resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies in reactivity may arise from competing steric and electronic factors. For example, the 3,5-dichloro configuration activates the ring toward Suzuki-Miyaura coupling, but the methoxymethyl group at C4 may hinder catalyst access. To address this, use bulky ligands (e.g., SPhos or XPhos) to stabilize palladium intermediates and reduce steric clash. Reference studies on 3,5-dichloro-4-(trifluoromethyl)pyridine demonstrate successful coupling with aryl boronic acids at 80–100°C in toluene/water mixtures . Monitor reaction progress via TLC or GC-MS to optimize catalyst loading and reaction time.

Q. How can computational modeling predict the metabolic stability of this compound in drug discovery contexts?

  • Methodological Answer : Density Functional Theory (DFT) can model oxidation pathways (e.g., CYP450-mediated demethylation of the methoxymethyl group). Compare with experimental data from structurally related compounds, such as CHF6001 (a PDE4 inhibitor with a dichloropyridine core), where metabolic stability was enhanced by fluorinated substituents . Use software like Schrödinger’s QikProp to calculate logP (lipophilicity) and PSA (polar surface area) to predict bioavailability. Validate predictions via in vitro microsomal assays.

Q. What analytical techniques are most effective for detecting trace impurities in this compound batches?

  • Methodological Answer : High-resolution LC-MS (Q-TOF) coupled with charged aerosol detection (CAD) is ideal for identifying non-UV-active impurities. For halogenated byproducts (e.g., over-chlorinated isomers), use 35Cl^{35}Cl-NMR or ICP-MS to quantify residual chlorine content. Reference the Thermo Scientific product specifications for 3,5-dichloro-4-(difluoromethyl)pyridine, which reports ≥97% purity via GC-FID . Implement orthogonal methods (e.g., HPLC with dual wavelength detection) to ensure robustness.

Key Research Insights

  • Synthetic Challenges : The methoxymethyl group’s lability under acidic conditions necessitates pH-controlled reactions (e.g., buffered conditions during workup) .
  • Biological Relevance : Analogues like CHF6001 highlight the dichloropyridine scaffold’s utility in PDE4 inhibition, suggesting potential for structure-activity relationship (SAR) studies .
  • Regulatory Considerations : Halogenated pyridines often require stringent impurity profiling per ICH guidelines, emphasizing the need for advanced chromatographic methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.